Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate
Overview
Description
Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic heterocycles that are crucial in various biological processes and have significant applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with diphenylmethyleneamine under specific conditions. One common method includes the condensation of methyl 2-aminopyrimidine-5-carboxylate with benzophenone imine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminopyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Diphenylmethyleneamine: Another precursor used in the synthesis.
Triazole-pyrimidine hybrids: Compounds with similar pharmacological properties.
Uniqueness
Methyl5-((diphenylmethylene)amino)pyrimidine-2-carboxylate stands out due to its unique combination of a pyrimidine ring with a diphenylmethyleneamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
methyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C19H15N3O2/c1-24-19(23)18-20-12-16(13-21-18)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
NCNGVYPLQKJPGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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